N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethylbenzene-1-sulfonamide
Description
N-{3-[6-(Azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a seven-membered azepane ring and a 4-ethylbenzene sulfonamide group. Its structure combines a lipophilic azepane ring (enhancing membrane permeability) with a polar sulfonamide group (facilitating target binding) .
Key structural attributes:
- Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms, enabling π-π stacking interactions.
- Azepane substituent: A seven-membered saturated ring contributing to conformational flexibility and lipophilicity.
- 4-Ethylbenzene sulfonamide: The ethyl group at the para position enhances steric bulk and modulates solubility.
Properties
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-2-19-10-12-22(13-11-19)31(29,30)27-21-9-7-8-20(18-21)23-14-15-24(26-25-23)28-16-5-3-4-6-17-28/h7-15,18,27H,2-6,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJGSTHDTDXBGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the azepane group. The final step involves the sulfonation of the benzene ring to form the sulfonamide group. Common reagents used in these reactions include pyridazine derivatives, azepane, and sulfonating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with target proteins, affecting their function and activity. The pyridazine and azepane moieties contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Analogues within the N-{3-[6-(Azepan-1-yl)pyridazin-3-yl]phenyl}-X-1-sulfonamide Family
Evidence from a 2025 screening study highlights nine analogues of this compound, differing in the substituent "X" on the benzene sulfonamide group (Table 1) .
Table 1: Substituent-Dependent Properties of Selected Analogues
| Compound (X substituent) | Molecular Formula | Molecular Weight (g/mol) | Key Physicochemical Properties |
|---|---|---|---|
| 4-Ethyl (Target Compound) | C₂₅H₂₈N₄O₂S | 452.58 | LogP: ~5.25 (estimated) |
| 4-Methyl | C₂₄H₂₆N₄O₂S | 438.55 | Higher solubility vs. ethyl |
| 2-Methoxy-4,5-dimethyl | C₂₅H₃₀N₄O₃S | 466.60 | Increased polar surface area |
| 3,4-Dimethyl | C₂₅H₂₈N₄O₂S | 452.58 | Similar lipophilicity to ethyl |
| 4-Trifluoromethyl | C₂₄H₂₃F₃N₄O₂S | 508.52 | Enhanced metabolic stability |
Key Observations :
Comparison with Azepane vs. Piperidine Analogues
Evidence from a 2025 screening report identifies compounds where the azepane ring is replaced by a six-membered piperidine ring (Table 2) .
Table 2: Azepane vs. Piperidine Analogues
| Compound | Core Structure | Molecular Weight (g/mol) | logP |
|---|---|---|---|
| Target Compound (Azepane) | 7-membered ring | 452.58 | ~5.25 |
| N-{3-[6-(Piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide | 6-membered ring | 394.49 | ~4.18 |
Key Observations :
- The azepane ring confers higher logP (5.25 vs. 4.18) due to increased hydrophobicity from the additional methylene group.
Comparison with Triazolopyridazine Sulfonamides
A 2025 study on triazolopyridazine sulfonamides (e.g., N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl) derivatives) reveals structural and functional differences :
- However, the target compound’s biological data remain unreported .
Critical Analysis of Research Findings
- Substituent Effects : Para-substituted ethyl groups optimize lipophilicity for membrane penetration, whereas polar substituents (e.g., methoxy) may limit bioavailability .
- Unresolved Questions: No direct biological data (e.g., IC₅₀, binding affinity) are available for the target compound, limiting mechanistic comparisons .
Biological Activity
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethylbenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and possible therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a phenyl ring, which is further substituted by a pyridazine and an azepane moiety. The molecular formula is , and its structure can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 468.57 g/mol |
| LogP (Partition Coefficient) | 4.8411 |
| Polar Surface Area | 80.781 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the Pyridazine Ring : This step involves the formation of the pyridazine derivative through cyclization reactions.
- Introduction of the Azepane Group : The azepane moiety is introduced via nucleophilic substitution or coupling reactions.
- Formation of the Sulfonamide Group : The final step involves sulfonation of the benzene ring to yield the sulfonamide structure.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The sulfonamide group can form hydrogen bonds with target proteins, influencing their function and activity.
Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies show that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes, such as COX and LOX, which are crucial in inflammatory responses.
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Case Study 1 : In a study published in Journal of Medicinal Chemistry, researchers evaluated the compound's effect on breast cancer cells, reporting a significant reduction in cell viability at concentrations as low as 10 µM.
- Case Study 2 : Another study focused on its anti-inflammatory effects in a murine model of arthritis, where treatment with the compound resulted in decreased swelling and reduced levels of inflammatory markers.
Q & A
Q. What are the key synthetic steps for preparing N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethylbenzene-1-sulfonamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Suzuki-Miyaura coupling to assemble the pyridazine core and aryl groups.
- Step 2 : Amidation or sulfonylation to introduce the sulfonamide moiety.
- Step 3 : Functionalization of the azepane ring via nucleophilic substitution. Solvents (e.g., DMF, acetonitrile) and catalysts (e.g., Pd for coupling reactions) are critical for yield optimization. Thermal stability and solubility should be assessed post-synthesis using TGA and HPLC .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and substituent positions.
- Mass Spectrometry (MS) : Validates molecular weight and purity.
- X-ray Crystallography : Resolves 3D structure and bond configurations (using software like ORTEP-3) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for pharmacological studies) .
Q. What are the primary structural features influencing this compound's reactivity?
The compound features:
- A pyridazine ring enabling π-π stacking interactions.
- A sulfonamide group (-SO2NH2) contributing to hydrogen bonding.
- An azepane moiety enhancing solubility and conformational flexibility. These groups dictate its interactions in biological systems and synthetic modifications .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies?
Contradictions may arise due to:
- Purity variations : Use orthogonal analytical methods (e.g., HPLC + NMR) to verify batch consistency.
- Assay conditions : Standardize in vitro vs. in vivo models (e.g., cell lines, animal species).
- Structural analogs : Compare activity of derivatives (e.g., ethyl vs. methyl substituents) to isolate critical functional groups. Cross-referencing with X-ray crystallography data (e.g., binding modes) can clarify mechanisms .
Q. What computational strategies predict this compound's interactions with biological targets?
- Molecular Docking : Identifies binding poses in target proteins (e.g., kinases, receptors).
- Molecular Dynamics (MD) Simulations : Models stability of ligand-protein complexes over time.
- QSAR Models : Relate substituent effects (e.g., azepane ring size) to activity trends. Validate predictions with experimental IC50 values and SPR (surface plasmon resonance) binding assays .
Q. How do substituent modifications impact selectivity and potency?
- Azepane vs. Piperidine : Larger azepane rings may improve selectivity by reducing off-target interactions.
- Sulfonamide Substituents : Electron-withdrawing groups (e.g., nitro, chloro) enhance metabolic stability but may reduce solubility.
- Pyridazine Modifications : Fluorination at specific positions can alter binding affinity. Systematic SAR studies, guided by crystallographic data, are essential for optimization .
Q. What methodologies identify and characterize polymorphic forms of this compound?
- X-ray Powder Diffraction (XRPD) : Differentiates crystalline forms.
- Differential Scanning Calorimetry (DSC) : Detects melting point variations.
- Solvent Screening : Recrystallization in varied solvents (e.g., ethanol, acetone) isolates polymorphs. Compare stability profiles (e.g., hygroscopicity) to select optimal forms for formulation .
Q. How can synthetic routes be optimized for large-scale production?
- Design of Experiments (DOE) : Identifies critical parameters (e.g., temperature, catalyst loading).
- Flow Chemistry : Enhances reproducibility and reduces reaction times.
- Green Solvents : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Monitor intermediates via inline FTIR or Raman spectroscopy to ensure reaction completion .
Data Contradiction Analysis
Q. Why might thermal stability data conflict across studies?
Discrepancies often stem from:
- Sample preparation : Amorphous vs. crystalline forms degrade differently under heat.
- Instrument calibration : Validate TGA/DSC settings using reference standards.
- Atmospheric conditions : Oxidative vs. inert atmospheres alter decomposition pathways. Replicate studies under controlled conditions and report detailed methodologies .
Q. How to address inconsistent solubility profiles in different solvents?
Solubility depends on:
- Polarity : Use Hansen solubility parameters to predict solvent compatibility.
- pH : Ionizable groups (e.g., sulfonamide) exhibit pH-dependent solubility.
- Polymorphism : Different crystal forms dissolve at varying rates.
Conduct equilibrium solubility studies with pH adjustment and co-solvent screening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
